molecular formula C8H13NO2 B13631835 2-Aminonorbornyl 2-carboxylic Acid; BCH

2-Aminonorbornyl 2-carboxylic Acid; BCH

Cat. No.: B13631835
M. Wt: 155.19 g/mol
InChI Key: MPUVBVXDFRDIPT-GKROBHDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance as a Non-Metabolizable Amino Acid Analog

BCH is recognized as a non-metabolizable analog of the amino acid leucine (B10760876). researchgate.net This characteristic is central to its scientific importance. Unlike natural amino acids, which are transported into cells and then incorporated into proteins or catabolized for energy, BCH is transported but not subsequently metabolized. researchgate.netnih.gov This property allows researchers to isolate and study the transport process itself, without the confounding variables of downstream metabolic pathways.

Historically, non-metabolizable amino acid analogs have been instrumental in elucidating the kinetics and specificity of amino acid transport systems. The development and use of compounds like BCH have enabled scientists to identify and characterize different transport systems based on their substrate affinity and competitive inhibition profiles. BCH, in particular, has become a standard inhibitor for a group of transporters known as System L, which are responsible for the uptake of large, neutral amino acids. researchgate.net

The significance of BCH as a research tool is underscored by its ability to competitively inhibit the transport of essential amino acids. By occupying the binding sites of transporters like L-type amino acid transporter 1 (LAT1), BCH effectively blocks the entry of natural substrates, leading to intracellular depletion of these crucial nutrients. jst.go.jpnih.gov This targeted inhibition has paved the way for a deeper understanding of cellular reliance on specific amino acid transporters for survival and proliferation.

Overview of Research Utility in Investigating Biological Systems

The primary research utility of BCH lies in its function as a selective and competitive inhibitor of System L amino acid transporters, most notably LAT1. selleckchem.commedchemexpress.com These transporters are often highly expressed in cancer cells to meet the increased demand for amino acids necessary for rapid growth and proliferation. jst.go.jpnih.gov Consequently, BCH has been extensively employed in cancer research to probe the consequences of blocking this critical nutrient supply line.

Research findings have consistently demonstrated that by inhibiting LAT1, BCH can suppress cancer cell growth and induce apoptosis (programmed cell death). jst.go.jprndsystems.com This effect is attributed to the intracellular starvation of essential amino acids, which disrupts vital cellular processes. jst.go.jpnih.gov Studies have shown that BCH treatment can lead to the proteolytic processing of caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis. jst.go.jpnih.gov

Furthermore, the inhibition of amino acid uptake by BCH has been shown to impact major signaling pathways that regulate cell growth and proliferation, such as the mammalian target of rapamycin (B549165) (mTOR) pathway. medchemexpress.comnih.gov By suppressing mTOR signaling, BCH can induce cell cycle arrest, typically at the G1 phase, further contributing to its anti-proliferative effects. medchemexpress.comnih.gov The ability of BCH to inhibit the transport of L-leucine, a potent activator of mTOR, is a key mechanism in this process. jst.go.jp

The table below summarizes key research findings on the effects of BCH in various cancer cell lines.

Cell LineCancer TypeKey Findings
KBHuman oral epidermoid carcinomaBCH inhibited L-leucine transport in a concentration-dependent manner, inhibited cell growth in a time-dependent manner, and induced apoptosis. jst.go.jp
Saos2Human osteogenic sarcomaBCH inhibited cell growth and induced apoptosis. jst.go.jprndsystems.com
C6Rat gliomaBCH inhibited L-leucine transport, suppressed cell growth, and induced apoptosis. jst.go.jprndsystems.com
KYSE30 and KYSE150Human esophageal cancerBCH suppressed cell proliferation in a dose-dependent manner and induced cell cycle arrest at the G1 phase. medchemexpress.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8-/m1/s1

InChI Key

MPUVBVXDFRDIPT-GKROBHDKSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@]2(C(=O)O)N

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Aminonorbornyl 2 Carboxylic Acid

Established Synthetic Routes to the Core 2-Aminonorbornyl 2-carboxylic Acid Scaffold

The synthesis of the fundamental 2-aminonorbornyl 2-carboxylic acid structure has been approached through classical amino acid synthesis methods adapted to the bicyclic norbornane (B1196662) framework. Two prominent methods are the Bucherer-Lieb and the Strecker syntheses, which yield different isomeric compositions.

The Bucherer-Lieb synthesis has been shown to produce mainly the isomer with the carboxyl group in the exo position. Conversely, the Strecker synthesis favors the formation of the isomer with the amino group in the exo orientation. acs.org This differential selectivity provides a strategic advantage in accessing specific geometric isomers. The separation of these racemic geometric isomers, designated as 'a' and 'b' based on their elution order from an amino acid analyzer, is a crucial step in obtaining the pure compounds for further studies. acs.org

The general synthetic approaches are summarized below:

Synthetic RouteKey ReagentsPredominant IsomerReference
Bucherer-LiebNorbornanone, KCN, (NH4)2CO3exo-COOH acs.org
StreckerNorbornanone, KCN, NH4Clexo-NH2 acs.org

Development of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the chemical space around the BCH scaffold and to investigate structure-activity relationships (SAR), a variety of analogs and derivatives have been synthesized. These modifications aim to probe the effects of substituent size, electronics, and stereochemistry on biological activity.

The modification of the carboxylic acid group is a common strategy. For instance, amidation of carboxylic acids with a range of amines can introduce new hydrogen bond donors and acceptors, potentially increasing binding affinity to biological targets and improving physicochemical properties. nih.gov This approach has been applied to other complex molecules to generate libraries of amide derivatives for SAR studies. nih.gov

Furthermore, the synthesis of polysubstituted bicyclo[2.1.1]hexanes, a related bicyclic system, highlights the potential for creating a diverse set of BCH analogs. nih.gov The developed synthetic methodologies allow for the incorporation of various functional groups, including electron-withdrawing groups (e.g., trifluoromethyl, aldehyde, boronate ester), electron-donating groups (e.g., trimethylsilyl, tertiary alcohol), and different aromatic and aliphatic substituents at various positions on the bicyclic core. nih.gov These strategies can be adapted to the norbornane skeleton of BCH to generate a library of analogs for comprehensive SAR investigations.

Examples of functional group tolerance in the synthesis of related bicyclic compounds that can be extrapolated to BCH derivatization include:

Substituent TypeExample Functional Groups
Electron-withdrawingTrifluoromethyl, Aldehyde, Boronate ester, Bromide
Electron-donatingTrimethylsilyl, Tertiary alcohol
OtherEster, Alcohol, Fluorinated aryl, Pyridine

Stereoselective Synthesis Approaches for Distinct Isomers of BCH

The presence of multiple stereocenters in BCH results in the existence of four distinct isomers. The biological activity of these isomers can vary significantly, making their stereoselective synthesis a critical aspect of BCH-related research.

While the classical synthetic routes provide some level of geometric isomer selectivity, more advanced stereoselective methods are required to access enantiomerically pure isomers. Asymmetric synthesis of related 2-amino-3-hydroxynorbornenecarboxylic acid derivatives has been achieved with high diastereoselectivity, indicating the feasibility of controlling stereochemistry in the norbornane system. acs.org

The development of stereoselective synthesis often involves the use of chiral auxiliaries, catalysts, or starting materials to control the formation of specific stereoisomers. For example, in the synthesis of other complex molecules, stereochemical information in the starting material can be retained throughout the reaction sequence. nih.gov The synthesis of model amino acids from optically enriched norbornanone has been used to confirm the absolute configuration of BCH isomers. acs.org

Future approaches to the stereoselective synthesis of BCH isomers could involve leveraging modern asymmetric synthesis techniques, such as chiral boron enolates for aldol (B89426) reactions or employing the Felkin-Anh model for nucleophilic additions to chiral carbonyls, to precisely control the stereochemical outcome. youtube.com

Isotopic Labeling Strategies for BCH-Based Research Probes

Isotopically labeled BCH is essential for a variety of research applications, including in vitro and in vivo transport studies, metabolic fate determination, and as probes for medical imaging techniques like Positron Emission Tomography (PET).

Radiolabeling for PET Imaging: The development of radiotracers based on BCH or its derivatives often involves the incorporation of positron-emitting isotopes such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F).

¹⁸F-Labeling: A common strategy for ¹⁸F-labeling is the nucleophilic substitution of a suitable leaving group, such as a tosylate, with [¹⁸F]fluoride. This has been successfully applied in the synthesis of ¹⁸F-labeled radiotracers for imaging butyrylcholinesterase. nih.govresearchgate.net The radiosynthesis is typically automated on commercial synthesis modules to ensure reproducibility and radiation safety. youtube.com

¹¹C-Labeling: Carbon-11 can be incorporated through various methods, often starting with [¹¹C]CO₂. nih.gov This can be converted into reactive synthons like [¹¹C]CH₃I or [¹¹C]CH₃OTf for methylation reactions. nih.gov Direct fixation of [¹¹C]CO₂ with organometallic reagents to form ¹¹C-labeled carboxylic acids is another powerful technique. nih.govimist.ma

Stable Isotope Labeling: For non-radioactive tracer studies, such as those using mass spectrometry or NMR, stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (D) are incorporated. General methods for labeling amino acids can be applied to BCH. These include:

Acid-catalyzed oxygen exchange for ¹⁸O-labeling of the carboxylic acid group. chemrxiv.org

Use of labeled precursors in the synthesis. For example, using [¹³C]- or [¹⁵N]-labeled potassium cyanide in the Strecker synthesis would introduce the label at the carboxylic acid or amino group, respectively.

Metabolic labeling in biological systems, although less direct for a synthetic amino acid like BCH, can sometimes be achieved if the organism can utilize labeled precursors for its synthesis. nih.gov

The choice of labeling strategy depends on the specific research question, the required position of the label, and the detection method to be used. nih.govisotope.com

Structural Elucidation and Conformational Analysis of 2 Aminonorbornyl 2 Carboxylic Acid

Advanced Spectroscopic Characterization of Molecular Conformation

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the dynamic conformational preferences of molecules. For derivatives of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, ¹H and ¹³C NMR data provide key insights into the spatial arrangement of atoms.

For instance, in the methyl ester of a Boc-protected derivative, specific proton signals and their coupling constants can define the rigid bicyclic cage's orientation.

¹H NMR Spectroscopic Data for Methyl 2-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
NH4.96s-Amide Proton
OCH₃3.71s-Methyl Ester Protons
H12.34s-Bridgehead Proton
H42.15d3.0Bridgehead Proton
-C(CH₃)₃1.40s-tert-Butyl Protons

The ¹³C NMR spectrum further corroborates the rigid structure, with distinct chemical shifts for the carbonyl, quaternary, and various methylene (B1212753) and methine carbons of the norbornane (B1196662) framework.

X-ray Crystallography and Solid-State Structural Investigations of BCH

X-ray crystallography provides definitive evidence of the solid-state conformation of molecules. While the crystal structure of the parent 2-Aminonorbornyl 2-carboxylic Acid is not detailed in the provided search results, the structure of a closely related analogue, (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, offers significant insights into the molecular geometry and packing of the norbornane scaffold.

This analogue crystallizes in the monoclinic space group P2₁/c, with the following unit cell parameters:

Crystallographic Data for (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic Acid
ParameterValue
Space GroupP2₁/c
a (Å)9.681 (6)
b (Å)10.276 (5)
c (Å)9.773 (4)
β (°)91.23 (4)
Z4

The crystal structure reveals a zwitterionic form in the solid state, with the amino group protonated (NH₃⁺) and the carboxylic acid group deprotonated (COO⁻). The rigid bicyclo[2.2.1]heptane skeleton enforces a fixed spatial relationship between the amino and carboxyl substituents. Intermolecular hydrogen bonding between the ammonium (B1175870) and carboxylate groups plays a crucial role in stabilizing the crystal lattice. This type of detailed structural information is vital for understanding the intermolecular interactions that govern the solid-state behavior of BCH and its derivatives.

Analysis of Conformational Dynamics and Energetic Landscapes of the Bicyclic System

The rigid bicyclic structure of 2-Aminonorbornyl 2-carboxylic Acid significantly restricts its conformational freedom compared to acyclic amino acids. This conformational constraint is a key feature that makes BCH and related compounds valuable tools in medicinal chemistry and peptide design. Computational studies, such as ab initio and Density Functional Theory (DFT) calculations, are often employed to explore the energetic landscapes of such constrained molecules.

These studies can determine the relative energies of different stereoisomers and predict the most stable conformations. For bicyclic amino acids, the potential energy surface is characterized by a few well-defined low-energy minima, in contrast to the numerous accessible conformations of flexible amino acids. This inherent rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and selectivity. The fixed orientation of the amino and carboxyl groups on the norbornane scaffold pre-organizes the molecule into a specific conformation that may be optimal for interaction with a receptor or enzyme active site.

Influence of Rigid Bicyclic Architecture on Amino Acid Mimicry

The conformationally constrained nature of BCH allows it to serve as a mimic of specific secondary structures found in peptides and proteins, such as β-turns and γ-turns. By incorporating bicyclic amino acids into peptide sequences, chemists can induce and stabilize desired folded conformations. This strategy is a cornerstone of peptidomimetic drug design, which aims to create small molecules that mimic the biological activity of larger peptides but with improved properties like proteolytic stability and oral bioavailability.

Biochemical and Cellular Mechanisms of Action of 2 Aminonorbornyl 2 Carboxylic Acid

Interactions with Amino Acid Transporter Systems

2-Aminonorbornyl 2-carboxylic acid, commonly known as BCH, is a synthetic amino acid analogue that serves as a significant tool in biochemical research, primarily due to its interaction with amino acid transport systems. Its rigid bicyclic structure prevents it from being metabolized, allowing for the specific study of transport inhibition.

Pan-Inhibition of System L Amino Acid Transporters (e.g., LAT1, LAT2, LAT3, LAT4)

BCH is widely recognized as a pan-inhibitor of the System L amino acid transport family. This system is responsible for the sodium-independent transport of large neutral amino acids, such as leucine (B10760876), isoleucine, and valine. The System L family includes several transporters, notably LAT1 (SLC7A5), LAT2 (SLC7A8), LAT3 (SLC43A1), and LAT4 (SLC43A2).

Research has demonstrated that BCH acts as a non-selective inhibitor or substrate for these transporters. researchgate.net It effectively blocks the transport activity mediated by all LAT isoforms. researchgate.net This broad specificity makes BCH a "classical" System L inhibitor, often used to investigate the physiological and pathophysiological roles of this transport system. biorxiv.org For instance, its inhibitory action has been confirmed in various cell types, including human placental trophoblasts, where it completely blocks L-leucine uptake mediated by System L. ethz.ch

Table 1: System L Transporters Inhibited by BCH

Transporter Alias Known Substrates Role in BCH Inhibition
LAT1 SLC7A5 Large neutral amino acids (Leucine, Phenylalanine, etc.), Thyroid hormones, L-DOPA Competitively inhibited by BCH, leading to reduced uptake of essential amino acids. medchemexpress.comnih.gov
LAT2 SLC7A8 Broad range of neutral amino acids BCH acts as a substrate, inhibiting the transport of other amino acids. researchgate.net
LAT3 SLC43A1 Leucine, Isoleucine, Valine, Phenylalanine BCH is a known substrate, blocking the transport function. researchgate.net

| LAT4 | SLC43A2 | Leucine, Isoleucine, Methionine | BCH acts as a substrate, leading to inhibition of transport. researchgate.netmdpi.com |

Characterization of Substrate Mimicry and Competitive Inhibition Kinetics

BCH functions as an inhibitor by acting as a substrate mimic. researchgate.net Its structure resembles that of large neutral amino acids, particularly leucine, allowing it to bind to the active site of System L transporters. researchgate.net However, due to its unique bicyclic structure, it is not metabolized by the cell, leading to competitive inhibition of the transport of natural amino acids. researchgate.net

The mechanism of inhibition is competitive, meaning BCH directly competes with endogenous substrates for the same binding site on the transporter. medchemexpress.comnih.gov In kinetic terms, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, with no change in the maximum transport velocity (Vmax). This means that higher concentrations of the natural substrate are required to achieve half-maximal transport velocity in the presence of BCH, but if the substrate concentration is high enough, it can overcome the inhibitor's effect and the normal maximum transport rate can be reached.

Studies have shown that BCH inhibits L-leucine transport in a concentration-dependent manner in various cancer cell lines. nih.gov The reported IC50 values (the concentration of inhibitor required to reduce transport by 50%) for BCH in inhibiting L-leucine uptake range from 73.1 to 78.8 µM in human oral epidermoid carcinoma, human osteogenic sarcoma, and rat glioma cells. researchgate.net

Modulation of Sodium-Dependent and Sodium-Independent Transport Processes

Amino acid transport across the cell membrane can be broadly categorized into sodium-dependent and sodium-independent processes. nih.govfrontiersin.org System L, the primary target of BCH, is a sodium-independent transport system. nih.gov It functions as an obligatory exchanger, meaning it transports one amino acid into the cell while simultaneously transporting another out, without depending on the sodium gradient. nih.gov

BCH's inhibitory action is consistent with the sodium-independent nature of System L. Its ability to block L-leucine uptake is observed irrespective of the presence of sodium ions in the extracellular medium. This confirms that its mechanism of action is focused on sodium-independent pathways like System L. While cells also possess various sodium-dependent amino acid transporters (such as Systems A, ASC, and B0AT2), BCH's primary and most well-characterized effects are on the sodium-independent System L. nih.gov

Studies on Transporter Selectivity and Off-Target Interactions

While BCH is a potent inhibitor of the System L family, it is not entirely selective. Research indicates that BCH can also interact with other amino acid transporters. Notably, it has been identified as a substrate for the B0AT2 (SLC6A15) transporter. researchgate.net This lack of absolute specificity is a critical consideration when interpreting experimental results using BCH as a sole inhibitor of System L.

In contrast to more recently developed, highly specific LAT1 inhibitors like JPH203, BCH's broad specificity for all System L isoforms (LAT1-4) and other transporters like B0AT2 makes it a non-selective agent. researchgate.netethz.ch Despite this, its effects in many cellular models are predominantly attributed to the inhibition of LAT1, often because LAT1 is the most highly expressed System L transporter in those cells, especially in cancer. nih.govnih.gov Recent structural studies have unexpectedly revealed that BCH is not just a blocker but a transportable substrate that facilitates the transporter's conformational changes, which may lead to an enhanced efflux of other intracellular amino acids. biorxiv.org

Downstream Cellular and Metabolic Pathway Modulation

Impact on Intracellular Amino Acid Homeostasis in Cell Models

By inhibiting the primary route for the uptake of large neutral amino acids, BCH significantly disrupts intracellular amino acid homeostasis. The direct consequence of System L inhibition is the depletion of the intracellular pool of essential amino acids like leucine. researchgate.netjst.go.jp This deprivation has profound effects on cellular metabolism and signaling.

In various cancer cell models, including human oral epidermoid carcinoma, osteogenic sarcoma, and rat glioma cells, treatment with BCH leads to a reduction in the intracellular concentration of neutral amino acids. researchgate.netnih.gov This amino acid starvation is a critical stress signal for the cell. One of the key pathways affected is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation and is highly sensitive to amino acid availability, particularly leucine. nih.gov

Table 2: Effects of BCH on Different Cell Models

Cell Line Cell Type Observed Effects of BCH Treatment
KB, Saos2, C6 Human oral epidermoid carcinoma, human osteogenic sarcoma, rat glioma Inhibition of L-leucine transport, time-dependent inhibition of cell growth, induction of apoptosis. nih.gov
KYSE30, KYSE150 Human esophageal squamous cell carcinoma Dose-dependent suppression of L-leucine uptake and cell proliferation, suppression of mTOR signaling, G1 phase cell cycle arrest. nih.gov
Hep G2, KYN-1 Human hepatocellular carcinoma Suppression of cell growth, correlated with reduced incorporation of thymidine (DNA synthesis) and leucine (protein synthesis). nih.gov

| BeWo | Human choriocarcinoma (placental model) | Maximal inhibition of L-leucine uptake. ethz.ch |

Regulatory Effects on Mechanistic Target of Rapamycin Complex 1 (mTORC1) Signaling Pathway

2-Aminonorbornyl 2-carboxylic Acid (BCH) has been identified as a modulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The mTORC1 pathway integrates signals from various upstream stimuli, including amino acids and growth factors, to control protein synthesis and other anabolic processes.

In L6 myoblasts, BCH has been shown to decrease mTORC1 signaling. researchgate.net This inhibitory effect is observed through the reduced phosphorylation of key downstream components of the mTORC1 pathway. Specifically, treatment with BCH leads to a decrease in the phosphorylation of the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). researchgate.net The mechanism is linked to BCH's function as an inhibitor of L-type amino acid transporters (LATs), which curtails the influx of essential amino acids like leucine, a critical activator of the mTORC1 pathway. By limiting the intracellular availability of these amino acids, BCH effectively dampens the downstream signaling cascade that promotes cell growth and proliferation. researchgate.net

Cell LineTreatmentObserved Effect on mTORC1 PathwayReference
L6 Myoblasts25 mM BCH (4-hour pre-treatment)Decreased phosphorylation of mTORC1 signaling components. researchgate.net

Mechanistic Investigations of Effects on Cellular Growth and Apoptosis in In Vitro Systems

BCH demonstrates significant effects on cellular growth and apoptosis, primarily through its action as an inhibitor of the system L amino acid transporters, particularly L-type amino acid transporter 1 (LAT1). rndsystems.comresearchgate.netnih.govselleckchem.com LAT1 is frequently overexpressed in cancer cells to meet the high demand for essential amino acids required for their rapid growth and proliferation.

By competitively inhibiting LAT1, BCH induces a state of intracellular amino acid depletion. This deprivation of essential nutrients, such as leucine, triggers a cascade of events leading to the suppression of cell growth and the induction of apoptosis. nih.govjst.go.jp Mechanistic studies in various cancer cell lines have elucidated the specific pathways involved. BCH treatment has been shown to cause DNA fragmentation, a hallmark of apoptosis, which can be visualized as a DNA ladder in gel electrophoresis and quantified through an increase in TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling)-positive cells. nih.govjst.go.jp

Furthermore, the apoptotic process induced by BCH involves the activation of caspases, which are key executioner proteins in the apoptotic pathway. Research has demonstrated the proteolytic processing and activation of caspase-3 and caspase-7 in cancer cells following BCH treatment. nih.govjst.go.jp In addition to cancer cells, BCH has also been shown to exert protective effects by reducing apoptosis in other cell types, such as pancreatic β-cells under glucotoxic and lipotoxic stress. nih.govresearchgate.net

Interactive Data Table: Effect of BCH on Apoptosis in Various Cell Lines

Cell Line Cell Type Key Mechanistic Findings Reference
KB Human Oral Epidermoid Carcinoma Inhibition of L-leucine transport, time-dependent growth inhibition, DNA fragmentation, activation of caspase-3 and caspase-7. nih.govjst.go.jp nih.govjst.go.jp
Saos2 Human Osteogenic Sarcoma Inhibition of L-leucine transport, time-dependent growth inhibition, activation of caspase-7. nih.govjst.go.jp nih.govjst.go.jp
C6 Rat Glioma Inhibition of L-leucine transport, time-dependent growth inhibition, DNA fragmentation, activation of caspase-3 and caspase-7. nih.govjst.go.jp nih.govjst.go.jp
INS-1 Rat Insulinoma (β-cell model) Significantly reduced cell death induced by high glucose and palmitate; reduced levels of cleaved caspase-3. nih.govresearchgate.net nih.govresearchgate.net

Influence on Cellular Differentiation and Development Processes (e.g., myoblasts)

The role of amino acid availability is critical in cellular differentiation, and as an inhibitor of amino acid transport, BCH has been shown to influence these developmental processes. A notable example is its effect on the differentiation of myoblasts, the precursor cells of muscle fibers.

Studies using L6 myoblasts have demonstrated that BCH inhibits myoblast differentiation and their subsequent fusion into myotubes. researchgate.net This inhibition is directly linked to its function as a blocker of LATs, thereby limiting the uptake of essential amino acids required for the significant protein synthesis that characterizes myogenesis. A concentration of 25 mM BCH, which was found to inhibit myoblast viability by approximately 50%, also effectively halted the differentiation process. researchgate.net This highlights the dependence of myoblast differentiation on the nutrient signaling pathways that are disrupted by BCH.

Role in Specialized Metabolic Adaptations (e.g., hypoxia responses, melanogenesis)

BCH serves as a valuable research tool for investigating specialized metabolic adaptations due to its ability to modulate amino acid transport, which is fundamental to cellular responses to environmental stress.

Hypoxia Responses: Cellular adaptation to hypoxia, or low oxygen availability, involves significant metabolic reprogramming. While direct mechanistic studies on BCH's role in the core hypoxia-inducible factor (HIF) signaling pathway are limited, its utility in hypoxia research is derived from its impact on cellular metabolism. nih.gov As an inhibitor of amino acid transporters, BCH can be used to probe the reliance of hypoxic cells on specific amino acids and how their transport is regulated to support survival and adaptation in low-oxygen environments.

Melanogenesis: BCH has a demonstrated role in the regulation of melanogenesis, the process of melanin synthesis. This effect is mediated through its inhibition of the amino acid transporter SLC7A5 (LAT1). By blocking SLC7A5, BCH reduces the uptake of tyrosine, a crucial precursor for melanin production. Studies have shown that treatment with BCH decreases melanin synthesis in B16F10 melanoma cells, human MNT1 melanoma cells, and normal human melanocytes. Its potency in reducing pigmentation is comparable to that of kojic acid, a known depigmenting agent, although it acts through a different mechanism that does not involve the direct inhibition of tyrosinase activity. This highlights the potential of targeting amino acid transport as a strategy to modulate pigmentation.

Exploration of Other Biochemical Targets and Ligand Interactions

Beyond its well-characterized role as a system L amino acid transport inhibitor, BCH interacts with other specific biochemical targets.

System L Amino Acid Transporters (LATs): The primary and most studied targets of BCH are the system L amino acid transporters, which are Na+-independent exchangers of large neutral amino acids. BCH is a non-selective inhibitor and substrate for several members of this family, including LAT1 (SLC7A5), LAT2 (SLC7A8), LAT3 (SLC43A1), and LAT4 (SLC43A2). researchgate.net Its ability to competitively block the transport of essential amino acids like leucine makes it a standard experimental tool for characterizing the function of these transporters in various physiological and pathological contexts. researchgate.net

Glutamate Dehydrogenase (GDH): BCH is also a known activator of glutamate dehydrogenase (GDH), a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. nih.govresearchgate.net By activating GDH, BCH can influence cellular metabolism, including insulin (B600854) secretion and pathways involved in lipogenesis and gluconeogenesis. nih.govresearchgate.net For instance, in pancreatic β-cells, GDH activation by BCH is associated with enhanced glucose-stimulated insulin secretion and protection against apoptosis. nih.govresearchgate.net This dual action—inhibiting amino acid transport while activating a key metabolic enzyme—underscores the complex effects of BCH on cellular biochemistry.

Applications of 2 Aminonorbornyl 2 Carboxylic Acid As a Research Probe in Experimental Biology

Utilization as a Diagnostic Tool for Amino Acid Transport Activity in Cellular and Tissue Models

In numerous non-clinical studies, BCH has been instrumental in elucidating the role of LAT1 in cancer cell proliferation. nih.govmedchemexpress.com For instance, research on esophageal and oral epidermoid carcinoma cells has demonstrated that BCH inhibits L-leucine transport in a concentration-dependent manner. medchemexpress.comnih.gov By measuring the uptake of a radiolabeled amino acid, such as 14C-leucine, in the presence and absence of BCH, investigators can quantify the activity of LAT1. A significant reduction in radiolabeled leucine (B10760876) uptake following BCH treatment indicates a high dependency of the cells on this transporter for their supply of essential amino acids. nih.gov This method has been widely applied to various cancer cell lines, including human osteogenic sarcoma and rat glioma cells, to establish the functional importance of LAT1. medchemexpress.com

The following table summarizes the inhibitory effect of BCH on L-leucine uptake in different cancer cell lines, as reported in non-clinical research.

Cell LineCancer TypeBCH ConcentrationInhibition of L-leucine Uptake
KYSE30Esophageal Squamous Cell CarcinomaConcentration-dependentSignificant inhibition
KYSE150Esophageal Squamous Cell CarcinomaConcentration-dependentSignificant inhibition
KBHuman Oral Epidermoid CarcinomaConcentration-dependentSignificant inhibition
Saos2Human Osteogenic SarcomaNot specifiedInhibition observed
C6Rat GliomaNot specifiedInhibition observed

Probing Cellular Amino Acid Metabolism and Fluxes in Non-Clinical Systems

BCH is a valuable probe for investigating the intricate network of cellular amino acid metabolism and fluxes in non-clinical settings. By selectively blocking the entry of large neutral amino acids via System L transporters, BCH allows researchers to dissect the downstream metabolic consequences of reduced amino acid availability. nih.govnih.gov One of the key pathways affected by BCH-mediated transport inhibition is the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govnih.gov

Essential amino acids, particularly leucine, are potent activators of mTORC1. usz.ch By impeding the uptake of these amino acids, BCH effectively suppresses mTOR signaling. nih.govnih.gov This has been demonstrated in esophageal cancer cells, where BCH treatment led to decreased phosphorylation of mTOR and its downstream effectors, 4E-BP1 and p70S6K. nih.gov The inhibition of this signaling cascade can lead to cell cycle arrest, typically at the G0/G1 phase, and a subsequent reduction in cell proliferation. nih.govnih.gov

Furthermore, the disruption of amino acid homeostasis induced by BCH can trigger apoptosis, or programmed cell death. nih.govmedchemexpress.com Studies have shown that in various cancer cell lines, treatment with BCH leads to the activation of caspases, such as caspase-3 and caspase-7, which are key executioners of the apoptotic process. medchemexpress.com This makes BCH a useful tool for studying the metabolic triggers of apoptosis and for exploring potential therapeutic strategies that target amino acid metabolism. The use of BCH in metabolic flux analysis allows for a more dynamic understanding of how cells adapt to nutrient stress and the subsequent rerouting of metabolic pathways. mdpi.comnih.gov

Investigating Transporter Substrate Specificity and Selectivity Profiling Methodologies

Methodologies for profiling transporter selectivity often involve competitive binding assays. In these experiments, the uptake of a specific radiolabeled amino acid is measured in the presence of increasing concentrations of a panel of unlabeled amino acids and their analogues, including BCH. By comparing the inhibitory potency of BCH with that of other compounds, researchers can create a pharmacological profile of the transporters present on the cell surface.

However, it is crucial to acknowledge the limitations of BCH in these studies. Its affinity for LAT transporters is relatively low, often requiring millimolar concentrations to achieve significant inhibition. nih.gov This lack of high affinity can complicate the interpretation of results, as off-target effects may become more pronounced at higher concentrations. Therefore, while BCH is a foundational tool for initial characterizations of System L activity, more potent and selective inhibitors are often required for detailed investigations into the function of individual LAT subtypes. The development of such compounds is an active area of research, with the ultimate goal of providing more precise tools for dissecting the complexities of amino acid transport. nih.govbocascientific.com

Development and Application of Novel BCH-Based Probes (e.g., fluorescent, radiolabeled for in vitro or non-clinical in vivo mechanistic studies)

The core structure of BCH presents a scaffold for the development of novel molecular probes to further investigate amino acid transport and metabolism. The creation of fluorescent and radiolabeled derivatives of BCH could offer enhanced capabilities for visualization and quantification in a variety of experimental settings. nih.govnih.govwuxiapptec.com

Fluorescently labeled BCH analogs could be synthesized by conjugating a fluorophore to the BCH molecule. nih.govwuxiapptec.com Such probes would enable the direct visualization of amino acid transporter distribution and dynamics in live cells using fluorescence microscopy techniques. altex.orgnih.gov This would allow for real-time tracking of transporter localization to different cellular compartments and the study of transporter trafficking in response to various stimuli. While the synthesis of fluorescent analogs of other amino acids and small molecules has been reported, specific examples of fluorescently labeled BCH are not yet prevalent in the literature. The chemical structure of BCH, containing both an amino and a carboxylic acid group, provides potential sites for the attachment of fluorescent dyes. wuxiapptec.com

Similarly, radiolabeling of BCH with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) would create a powerful tool for quantitative in vitro and non-clinical in vivo studies. nih.gov Radiolabeled BCH could be used in radioligand binding assays to determine the density and affinity of LAT transporters in different tissues and cell types with high sensitivity. altex.org In non-clinical in vivo studies, radiolabeled BCH could be used to investigate the biodistribution of the compound and to assess the activity of System L transporters in whole organisms using imaging techniques like positron emission tomography (PET), provided a suitable positron-emitting isotope is incorporated. While radiolabeled amino acids are commonly used in conjunction with BCH in competitive transport assays, the development of a directly radiolabeled BCH probe would offer a more direct method for studying System L transporters. nih.gov

Use in Ex Vivo and In Vitro Organ and Tissue Perfusion Studies

Ex vivo and in vitro organ and tissue perfusion systems provide a valuable platform for studying physiological and metabolic processes in a controlled environment that closely mimics in vivo conditions. The use of BCH in such systems can provide significant insights into the role of amino acid transport in organ function and pathophysiology.

In ex vivo organ perfusion studies, an isolated organ is maintained in a viable state by circulating a perfusion solution that provides oxygen and nutrients. The inclusion of BCH in the perfusate would allow researchers to investigate the dependency of the organ on the transport of large neutral amino acids for its metabolic functions. For example, in a perfused liver model, BCH could be used to study the role of LAT1 in hepatic protein synthesis and glucose metabolism. bocascientific.com Similarly, in a perfused pancreas preparation, BCH could help elucidate the importance of amino acid transport in insulin (B600854) secretion.

In vitro tissue slice and isolated cell preparations also offer opportunities for the application of BCH. These systems allow for more high-throughput screening of the effects of inhibiting amino acid transport on tissue-specific functions. For instance, the impact of BCH on neurotransmitter synthesis could be examined in brain slices, or its effects on muscle protein turnover could be studied in isolated muscle fiber preparations. These experimental models, by allowing for the precise control of the extracellular environment, are ideally suited for dissecting the specific contributions of System L amino acid transporters to the physiology of various organs and tissues.

Computational and Theoretical Investigations of 2 Aminonorbornyl 2 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Studies of BCH with Transporters

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of BCH, docking simulations are crucial for understanding its inhibitory action on amino acid transporters like LAT1 (SLC7A5). These in silico studies place BCH into the three-dimensional structure of the transporter's binding pocket, allowing for a detailed analysis of the intermolecular interactions that govern its binding affinity and specificity.

Research has established that the binding of ligands to LAT1 depends on key chemical features: a carboxylic acid, an amine group, and a hydrophobic side chain. mdpi.com BCH possesses these characteristics in a conformationally restricted structure. Docking studies reveal that the carboxyl and amino moieties of BCH are recognized by the exposed main-chain atoms of transmembrane helices (TM) 1 and 6 within the transporter's binding site. researchgate.net The rigid, hydrophobic bicyclic cage of BCH fits into a pocket lined by nonpolar residues, contributing significantly to the binding energy. These interactions anchor BCH within the active site, preventing the binding and translocation of natural substrates like leucine (B10760876). nih.gov Computational analyses have identified several key residues within the LAT1 binding pocket as critical for inhibitor binding, including S66, G67, F252, G255, Y259, and W405. nih.gov

Table 1: Predicted Intermolecular Interactions between BCH and a Homology Model of the LAT1 Transporter Binding Site.
Interaction TypeBCH MoietyPotential Interacting LAT1 ResiduesSignificance
Ionic Interaction / Hydrogen BondCarboxylate Group (-COO⁻)Backbone amides of TM1; Side chains of polar residues (e.g., Ser, Thr)Primary recognition and anchoring of the ligand.
Hydrogen BondAmmonium (B1175870) Group (-NH₃⁺)Backbone carbonyls of TM6; Side chains of polar residues (e.g., Tyr, Gln)Contributes to binding affinity and specific orientation.
Hydrophobic InteractionsNorbornane (B1196662) CageF252, Y259, W405Major contributor to binding affinity by displacing water and interacting with nonpolar side chains.
Van der Waals ForcesEntire MoleculeMultiple residues lining the binding pocketFine-tunes the fit and stability of the complex.

Molecular Dynamics Simulations of BCH in Aqueous and Membrane Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a powerful complement to static docking studies. By simulating the motion of atoms and molecules, MD can reveal the conformational stability of BCH, its interactions with its environment, and the dynamics of its binding to a transporter.

In an aqueous environment, MD simulations of BCH would explore its solvation shell and conformational flexibility. nih.gov Although the norbornane framework is rigid, rotations around the C-C and C-N bonds of the amino and carboxyl groups can occur. Simulations would characterize the hydration of these polar groups and the hydrophobic effect around the bicyclic cage.

When simulating BCH in the context of a lipid bilayer, MD can be used to study its partitioning behavior and its approach to the membrane-embedded transporter. nih.govnih.gov These simulations can calculate the potential of mean force (PMF) for moving BCH from the aqueous phase into the hydrophobic core of the membrane, providing insights into its permeability. Furthermore, MD simulations of the BCH-transporter complex embedded in a lipid bilayer can validate the stability of binding poses predicted by docking and reveal dynamic interactions, such as the role of water molecules in mediating binding, that are not captured in static models. mdpi.com

Table 2: Typical Parameters and Outputs of an MD Simulation of the BCH-LAT1 Complex.
Parameter/OutputDescriptionInsight Gained
Simulation Parameters
Force FieldA set of parameters to calculate the potential energy of the system (e.g., AMBER, CHARMM).Ensures accurate representation of molecular interactions.
Solvent ModelExplicit water model (e.g., TIP3P) to simulate aqueous environment.Allows for realistic simulation of solvation and hydrophobic effects.
Simulation TimeTypically nanoseconds (ns) to microseconds (µs).Determines the timescale of biological processes that can be observed.
Simulation Outputs
Root Mean Square Deviation (RMSD)Measures the average deviation of protein or ligand atoms from a reference structure over time.Assesses the stability of the BCH binding pose and the transporter structure.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues or atoms around their average position.Identifies flexible regions of the transporter and the ligand.
Interaction EnergyCalculates the non-bonded interaction energy (van der Waals and electrostatic) between BCH and the transporter.Quantifies the strength of the binding interaction over time.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between BCH and the transporter.Identifies key stable interactions that anchor the ligand.

Quantum Mechanical Studies of BCH Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of molecules from first principles, providing a level of detail unattainable with classical methods like molecular mechanics. ornl.govnorthwestern.edufortunejournals.com For a molecule like BCH, QM methods such as Density Functional Theory (DFT) can be used to calculate its electronic structure, charge distribution, and reactivity indices.

These studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. Mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution, highlighting the electrophilic and nucleophilic regions of BCH. This information is critical for understanding its interaction with the polar and charged residues within the transporter's binding site. Furthermore, QM calculations can provide highly accurate atomic charges for use in developing more precise force fields for classical MD simulations.

Table 3: Representative Quantum Mechanical Properties Calculated for BCH.
PropertyDescriptionImplication for BCH
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.Identifies regions most likely to participate in charge-transfer interactions.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.Identifies regions susceptible to nucleophilic attack.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP)The potential experienced by a positive test charge at a point in space near the molecule.Visualizes charge distribution, predicting sites for electrostatic interactions with the transporter.
Mulliken Atomic ChargesA method for partitioning the total molecular charge among its constituent atoms.Provides quantitative charge values for understanding ionic interactions and for parameterizing molecular mechanics force fields.

Quantitative Structure-Activity Relationship (QSAR) Modeling for BCH Analogs and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com For BCH, QSAR studies would involve synthesizing and testing a series of analogs and derivatives to correlate their structural modifications with their inhibitory potency against transporters like LAT1.

A QSAR model is built by calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment, atomic charges), and steric properties (molecular volume, surface area). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that predicts the inhibitory activity (e.g., IC₅₀) based on these descriptors. nih.govnih.govnih.gov Such models are valuable for understanding which molecular features are critical for potent inhibition and for guiding the design of new, more effective inhibitors. mdpi.com

Table 4: Example of a Hypothetical 2D-QSAR Model for BCH Analogs.
DescriptorDescriptionHypothetical Contribution to Activity
ClogPCalculated octanol-water partition coefficient.Positive correlation; increased hydrophobicity of the norbornane substituents may enhance binding.
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a molecule.Negative correlation; modifications that increase polarity beyond the essential amino and carboxyl groups may decrease membrane permeability or binding affinity.
Molecular Weight (MW)The mass of the molecule.Optimal range; activity may decrease if the molecule becomes too large to fit in the binding pocket.
Number of Hydrogen Bond DonorsCount of atoms (N, O) with one or more hydrogen atoms.No change expected; the core amino group is the primary donor and is typically unmodified in analogs.
Resulting Equation pIC₅₀ = β₀ + β₁(ClogP) - β₂(TPSA) + β₃(MW)

Predictive Modeling of Amino Acid Transport and Cellular Homeostasis Perturbations

Inhibiting a key transporter like LAT1 with BCH can have significant downstream effects on cellular metabolism and homeostasis. Predictive computational models, often based on systems biology approaches, can be used to simulate these complex cellular responses. nih.govresearchgate.netnih.govcompcellbio.org These models integrate data on metabolic pathways, transporter kinetics, and gene regulation to predict how the cell will react to a specific perturbation, such as the depletion of essential amino acids caused by BCH.

By mathematically representing the network of amino acid transport and metabolism, these models can simulate the flux of metabolites through various pathways. plos.org Introducing BCH into the simulation as a competitive inhibitor of LAT1 would decrease the simulated influx of large neutral amino acids. The model could then predict the resulting consequences, such as:

A decrease in the intracellular pool of essential amino acids.

Downregulation of nutrient-sensing pathways like mTORC1, which is known to be affected by LAT1 inhibition. nih.gov

Activation of stress-response pathways, such as the general amino acid control (GAAC) pathway.

Changes in the synthesis of proteins and other critical biomolecules.

These predictive models are powerful tools for generating testable hypotheses about the mechanisms of action of transporter inhibitors and for understanding the complex interplay that maintains cellular homeostasis. biorxiv.org

Table 5: Inputs and Outputs of a Predictive Model for BCH-Induced Cellular Perturbations.
ComponentExample
Model Inputs
Kinetic ParametersVmax and Km values for LAT1 and other relevant transporters; kinetic constants for metabolic enzymes.
Inhibitor PropertiesConcentration of BCH; Ki value of BCH for LAT1.
Initial ConditionsExtracellular and intracellular concentrations of all relevant amino acids and metabolites.
Model Predictions (Outputs)
Metabolite ConcentrationsTime-course changes in intracellular concentrations of leucine, glutamine, etc.
Pathway FluxesChanges in the rate of protein synthesis, mTORC1 signaling activity, and other metabolic pathways.
Cellular PhenotypePredicted impact on cell growth, proliferation, or apoptosis based on the simulated metabolic state. jst.go.jp

Advanced Research Perspectives and Future Directions for 2 Aminonorbornyl 2 Carboxylic Acid Studies

Rational Design Principles for Enhanced Transporter Selectivity and Affinity

The bicyclic, conformationally restricted structure of BCH makes it an excellent scaffold for designing new chemical probes with improved properties. lifechemicals.com The primary goal is to develop analogs with higher affinity and, crucially, greater selectivity for individual transporter isoforms (e.g., LAT1 vs. LAT2). Future research is centered on several key rational design principles:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the norbornane (B1196662) scaffold is essential. This involves altering stereochemistry, adding functional groups at various positions, and modifying the carboxylic acid and amino moieties. Such studies aim to map the binding pocket of target transporters, identifying key interactions that govern affinity and selectivity. nih.gov

Computational Modeling and Simulation: Molecular docking and dynamic simulations are becoming indispensable for predicting how novel BCH analogs will interact with transporter proteins. By modeling the transporter's three-dimensional structure, researchers can virtually screen compounds and prioritize the synthesis of candidates with the most promising binding profiles.

Bioisosteric Replacement: This strategy involves replacing the carboxylic acid or other functional groups with other chemical moieties that retain similar physicochemical properties but may enhance binding, improve metabolic stability, or alter transportability.

Chaotropic Transport Principles: Recent research into other types of membrane transporters has highlighted the role of chaotropicity in transport efficiency. biotech-spain.com Exploring how modifications to the BCH scaffold affect its interaction with water and the membrane interface could unveil new principles for designing highly efficient transporter ligands. This involves balancing affinity for the membrane and the cargo (in this case, the transporter's binding site). biotech-spain.com

A summary of potential design strategies is presented in the table below.

Design PrincipleObjectiveRationale
Stereochemical Control Enhance affinity and selectivityTransporter binding pockets are chiral; specific isomers of BCH show different transport kinetics. nih.gov
Scaffold Functionalization Probe binding pocket interactionsAdding substituents (e.g., halogens, alkyl groups) can create new contact points with the transporter.
Molecular Modeling Predict binding affinity and poseIn silico screening reduces the need for extensive chemical synthesis and testing.
Bioisosteric Replacement Improve pharmacokinetic propertiesReplacing key groups can increase stability and cell permeability without losing affinity.

Integration of Omics Data with BCH-Mediated Cellular Perturbation Studies

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the global cellular response to BCH-mediated transporter inhibition. Moving beyond measuring the uptake of a single amino acid, researchers can now map the systemic consequences of blocking System L transporters. biorxiv.org

Metabolomics: By analyzing the entire complement of small-molecule metabolites, researchers can identify the precise metabolic pathways that are disrupted following BCH treatment. This can reveal metabolic vulnerabilities in cancer cells that are highly dependent on LAT1 for nutrient uptake. nih.govjst.go.jp

Proteomics: Quantitative proteomics can identify changes in protein expression that occur as cells adapt to amino acid starvation induced by BCH. This could reveal compensatory mechanisms, such as the upregulation of other transporters or the activation of stress response pathways.

Transcriptomics: Single-cell RNA sequencing (scRNA-seq) and other transcriptomic methods can dissect the gene expression changes that underpin the cellular response to BCH. This allows for a highly detailed view of the signaling pathways activated or repressed by transporter inhibition. nih.gov

Multi-Omics Integration: The true power lies in integrating these different data types. nih.govplos.org For example, combining metabolomic and transcriptomic data can link specific metabolic deficiencies to the activation of transcription factors that control nutrient stress responses. These integrated approaches are crucial for building comprehensive models of how amino acid transport regulates cell fate. biorxiv.org

Exploration of Novel Bicyclic Amino Acid Scaffold Designs for Biological Research

The success of the norbornane scaffold of BCH has inspired the exploration of other bicyclic and conformationally constrained amino acid designs for various biological applications. lifechemicals.comresearchgate.net These novel scaffolds offer potential advantages in terms of stability, cell permeability, and the ability to mimic specific peptide secondary structures. marquette.edunih.gov

Future research in this area includes:

Synthesis of Diverse Scaffolds: Chemists are developing synthetic routes to a wide variety of bicyclic structures, including bridged systems and fused-ring systems, to create libraries of novel amino acids. researchgate.netrsc.org These efforts expand the chemical space available for drug discovery and for creating new biological probes.

Peptidomimetics: Constrained bicyclic amino acids are being incorporated into peptides to enhance their proteolytic stability and fix their conformation into a biologically active shape. marquette.edunih.gov This can lead to peptides with higher affinity and selectivity for their targets. nih.gov

Bicyclic Peptides as Therapeutics: Entirely new classes of therapeutics are being developed based on bicyclic peptide structures, which can combine the target specificity of antibodies with the smaller size of traditional drugs. nih.govbicycletherapeutics.com The design principles learned from rigid amino acids like BCH are foundational to this field.

The table below highlights some examples of novel bicyclic scaffolds and their potential applications.

Scaffold TypeKey FeaturesPotential Application
Bridged Bicyclic Peptides Rigid, globular structures; high stability. rsc.orgProtease-resistant therapeutics, protein binders. rsc.org
Fused Bicyclic Proline Analogs Constrained peptide turn mimics. researchgate.netPeptidomimetic drug design. lifechemicals.com
[c]-fused Bicyclic Proline Analogues Constrained peptide turn mimicsPeptidomimetic drug design
Octahydroindole-2-carboxylic acid Proline replacement in ACE inhibitors. researchgate.netDevelopment of novel enzyme inhibitors.

Development of Advanced Methodologies for Studying BCH-Mediated Cellular Responses

To fully capitalize on the potential of BCH and its next-generation analogs, more sophisticated analytical methods are required to monitor cellular responses with high spatial and temporal resolution.

Advanced Imaging Techniques: The development of fluorescently tagged BCH analogs or high-resolution imaging mass spectrometry could allow researchers to visualize the subcellular localization of the inhibitor and its impact on local metabolite concentrations in real-time.

Genetically Encoded Sensors: The use of genetically encoded biosensors for specific amino acids can provide a dynamic readout of intracellular amino acid levels following BCH treatment, offering a more direct measure of transporter inhibition than traditional radiolabeled uptake assays.

Capture Compound Mass Spectrometry (CCMS): This technique can be used to identify the direct binding partners of novel BCH analogs within the cell, confirming their targets and revealing potential off-target interactions. rsc.org

Microfluidic Cell Culture: Studying BCH's effects in microfluidic devices that mimic the tumor microenvironment can provide more physiologically relevant data on how nutrient availability and cell-cell interactions influence the response to transporter inhibition.

Contribution of BCH Research to Fundamental Understanding of Amino Acid Biology and Transport Systems

The continued use of BCH as a research tool remains vital for advancing our fundamental understanding of amino acid biology. Its utility as a selective inhibitor allows researchers to dissect the specific contributions of System L transporters in a variety of physiological and pathological contexts.

Neurobiology: BCH is crucial for studying the transport of large neutral amino acids across the blood-brain barrier, which is essential for the synthesis of neurotransmitters. nih.gov It helps researchers understand how the brain maintains amino acid homeostasis.

Cancer Biology: Research with BCH has firmly established the dependence of many cancer types on LAT1 for uncontrolled growth and proliferation, highlighting this transporter as a major therapeutic target. nih.govjst.go.jp BCH-induced apoptosis provides a model system for studying how amino acid deprivation triggers cell death pathways in cancer. jst.go.jp

Metabolic Regulation: Studies using BCH help to unravel how intracellular amino acid levels are sensed and how this information is integrated into major signaling networks that control cell growth and metabolism, such as the mTOR pathway.

Microbiology: The principles of amino acid transport are conserved across species. Understanding how specific transporters function in mammalian cells, with the help of tools like BCH, can provide insights into nutrient uptake in microorganisms, such as the role of branched-chain amino acid transport in activating regulators like CodY in Bacillus subtilis. researchgate.net

Q & A

Basic: How can researchers distinguish BCH from proteinogenic amino acids in experimental systems?

Methodological Answer:
BCH, a non-protein amino acid (NPAA), lacks a direct codon in the genetic code and is structurally distinct from proteinogenic amino acids due to its norbornane backbone. To confirm its identity and purity:

  • Use reverse-phase HPLC or LC-MS with a C18 column, optimized for polar molecules. Compare retention times and mass spectra against synthetic standards.
  • Perform NMR analysis (1H/13C) to verify the bicyclic norbornyl structure and absence of α-hydrogen, a key feature differentiating BCH from linear amino acids.
  • Apply enzymatic assays (e.g., with aminoacyl-tRNA synthetases) to confirm lack of incorporation into translation systems .

Basic: What are the recommended protocols for synthesizing BCH with high enantiomeric purity?

Methodological Answer:
Synthesis typically involves catalytic asymmetric hydrogenation or chiral auxiliary strategies:

  • Chiral Pool Approach : Start with enantiomerically pure norbornene derivatives. Use DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent to introduce the carboxylic acid moiety under mild conditions (e.g., in DMF at 25°C).
  • Asymmetric Catalysis : Employ Rhodium(I) complexes with chiral phosphine ligands (e.g., BINAP) for stereoselective hydrogenation of a ketone intermediate. Monitor enantiomeric excess (ee) via chiral GC or HPLC with a chiral stationary phase (e.g., Chiralpak IA) .

Advanced: How should researchers resolve contradictions in reported NMDA receptor binding affinities of BCH?

Methodological Answer:
Discrepancies in binding data may arise from:

  • Receptor Subtype Specificity : Use patch-clamp electrophysiology in HEK293 cells expressing defined NMDA receptor subtypes (GluN1/GluN2A vs. GluN2B).
  • Buffer Conditions : Control pH (7.4 vs. 6.8) and Mg²⁺/Zn²⁺ concentrations, which modulate receptor activity.
  • Orthogonal Assays : Compare radioligand displacement (³H-MK-801) with surface plasmon resonance (SPR) to distinguish allosteric vs. competitive binding.
  • Molecular Dynamics Simulations : Model BCH’s interaction with the receptor’s glycine-binding site to predict steric clashes or conformational changes .

Advanced: What experimental design considerations are critical for studying BCH-induced autophagy in neuronal cells?

Methodological Answer:
To avoid confounding results:

  • Cell Line Selection : Use primary neurons or SH-SY5Y cells, which exhibit robust autophagic flux. Avoid cancer lines with dysregulated autophagy.
  • Time-Course Analysis : Monitor LC3-II/LC3-I ratios via Western blot at 6, 12, and 24 hours post-treatment. Include chloroquine (lysosomal inhibitor) to distinguish autophagosome formation vs. degradation.
  • Control Experiments : Co-treat with mTOR inhibitors (e.g., rapamycin) or autophagy blockers (3-MA) to validate pathway specificity.
  • Live-Cell Imaging : Use GFP-LC3 transfected cells to visualize autophagosome dynamics in real time .

Basic: Which analytical techniques are optimal for quantifying BCH in biological matrices (e.g., plasma, brain tissue)?

Methodological Answer:

  • LC-MS/MS : Employ a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters Acquity BEH Amide) paired with MRM transitions for BCH (m/z 168 → 122). Use deuterated BCH as an internal standard.
  • Derivatization Protocols : For enhanced sensitivity, derivatize with dansyl chloride or FMOC-Cl pre-injection, followed by fluorescence detection.
  • Sample Preparation : Deproteinize with cold acetonitrile (4:1 ratio) and centrifuge at 14,000g to minimize matrix interference .

Advanced: How can researchers evaluate BCH’s role in modulating redox signaling pathways?

Methodological Answer:

  • ROS Detection : Use dihydroethidium (DHE) for superoxide or H2DCFDA for general ROS in live cells. Validate with N-acetylcysteine (NAC) as a scavenger control.
  • Thiol Redox Profiling : Quantify glutathione (GSH/GSSG) ratios via HPLC with electrochemical detection .
  • Transcriptomic Analysis : Perform RNA-seq to identify BCH-induced changes in Nrf2/ARE pathway genes (e.g., HO-1, NQO1).
  • In Silico Docking : Model BCH’s interaction with Keap1 using AutoDock Vina to predict competitive inhibition of Nrf2 ubiquitination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.